molecular formula C15H15N3O3 B11709496 N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide

N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide

Cat. No.: B11709496
M. Wt: 285.30 g/mol
InChI Key: QDODNKVJTNFMBK-LICLKQGHSA-N
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Description

N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305. It is known for its unique structure, which includes an ethoxy group, a hydroxy group, and a benzylidene moiety attached to an isonicotinohydrazide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and isonicotinohydrazide. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours. The solid product is then filtered off and recrystallized from a methanol solution to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form a corresponding hydrazine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzylidene moiety would yield a hydrazine derivative.

Scientific Research Applications

N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-ethoxy-4-hydroxybenzylidene)octadecanohydrazide
  • N’-(3-ethoxy-4-hydroxybenzylidene)dodecanohydrazide
  • N’-(3-ethoxy-4-hydroxybenzylidene)benzhydrazide

Uniqueness

N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-2-21-14-9-11(3-4-13(14)19)10-17-18-15(20)12-5-7-16-8-6-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-10+

InChI Key

QDODNKVJTNFMBK-LICLKQGHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O

Origin of Product

United States

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